K6Tpi5QM7E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
473789-98-9 |
|---|---|
Molecular Formula |
C20H19NO11 |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO11/c22-12(6-9-4-2-1-3-5-9)10-7-11(21(29)30)14(23)13(8-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h1-5,7-8,15-18,20,23-26H,6H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 |
InChI Key |
PFWQQDNKKIMUAT-HBWRTXEVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of K6tpi5qm7e
Quantum Chemical Methodologies Applied to K6Tpi5QM7E
Quantum chemistry utilizes the principles of quantum mechanics to investigate the electronic structure and properties of molecules. Various methodologies fall under this umbrella, offering different levels of accuracy and computational cost.
Electronic Structure Theory Applications (e.g., Hartree-Fock, Density Functional Theory (DFT))
Electronic structure theory methods aim to solve the many-electron Schrödinger equation to obtain the electronic wave function or electron density, from which molecular properties can be derived. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wave function as a single Slater determinant. Density Functional Theory (DFT) is another widely used quantum mechanical modeling method that investigates the electronic structure of systems, primarily the ground state, by using functionals of the spatially dependent electron density instead of the complex many-electron wave function. wikipedia.orguam.es DFT is known for its balance of accuracy and computational efficiency, making it applicable to a wide range of molecular systems. wikipedia.org These methods can provide insights into the distribution of electrons within a molecule, bond strengths, and molecular stability.
Molecular Orbital Analysis of this compound (e.g., HOMO-LUMO Energy Gaps, Frontier Orbital Theory)
Molecular orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals that span the entire molecule. Analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding chemical reactivity. numberanalytics.comimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. numberanalytics.com Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of reacting species, is a powerful tool for predicting reaction pathways and outcomes. numberanalytics.comimperial.ac.uk While specific MO analysis for this compound was not found, such analysis on similar molecules can reveal insights into potential reaction sites and mechanisms. iphy.ac.cn
Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural characterization of compounds. For instance, quantum chemical calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of atomic nuclei within a molecule. uam.eslibretexts.org Similarly, computational methods can predict vibrational frequencies, corresponding to the normal modes of vibration of a molecule, which can be compared with experimental Infrared (IR) or Raman spectra. uam.esmdpi.com While no predicted spectroscopic parameters for this compound were found, these computational techniques are routinely applied to new and complex molecules to support experimental analyses. libretexts.org
Conformational Analysis and Potential Energy Surface Exploration of this compound
Molecules with rotatable bonds can exist in multiple three-dimensional arrangements called conformations. Conformational analysis involves studying these different spatial arrangements and their associated energy levels to identify the most stable conformers and understand the flexibility of the molecule. libretexts.orglibretexts.org Exploring the potential energy surface (PES) involves mapping the energy of the molecule as a function of its geometry, allowing for the identification of minima (stable conformers) and transition states (involved in conformational interconversions or reactions). libretexts.org Computational methods are essential for systematically exploring the PES, especially for flexible molecules like this compound which contains several single bonds allowing for rotation. libretexts.orgyoutube.com
Relativistic Effects in this compound (if applicable)
Relativistic effects become significant for molecules containing heavy atoms, where electrons in core orbitals move at speeds approaching the speed of light. These effects can influence electronic structure, bond lengths, and spectroscopic properties. aps.orgaps.org The applicability of considering relativistic effects for this compound would depend on the presence and nature of any heavy atoms in its structure. While the provided formula C₂₀H₁₉NO₁₁ does not immediately suggest the necessity of relativistic calculations based on commonly encountered heavy atoms, a detailed analysis of its specific atomic composition would be required to definitively determine if relativistic effects are applicable and significant for accurate theoretical predictions. arxiv.orgarxiv.org
Molecular Dynamics Simulations of this compound Systems
Development and Validation of Force Fields for this compound
Accurate molecular dynamics (MD) simulations, widely applied in computer-aided drug design (CADD), depend strongly on the quality of the force field used. nih.govresearchgate.net Force fields are empirical energy functions that describe the interactions between atoms in a molecule and between molecules. For a novel compound like this compound, developing and validating a suitable force field is a crucial initial step for computational investigations.
The development of force fields for small molecules involves parameterizing terms that describe bonded interactions (bonds, angles, dihedrals) and non-bonded interactions (Lennard-Jones and electrostatic). nih.govrsc.org These parameters are typically derived from high-level quantum mechanical (QM) calculations and experimental data on relevant small molecules. rsc.org Common force fields used for small molecules include OPLS-AA, CHARMM General Force Field (CGenFF), and GAFF, which are continuously updated to cover a wider range of chemical entities. nih.gov
Validation of a force field for this compound would involve comparing simulation results obtained using the force field against available experimental data, if any, or high-level QM calculations for relevant properties. rsc.org Properties commonly used for validation include molecular geometries, vibrational frequencies, conformational energies, and thermodynamic properties in condensed phases like density and heat of vaporization. rsc.org For instance, comparing computed liquid properties against experimental values is a standard validation approach. rsc.org
Detailed research findings in this area for this compound would involve presenting the derived force field parameters and demonstrating their accuracy in reproducing target data. A hypothetical data table illustrating force field parameters might look like this:
| Parameter Type | Atoms | Value | Units | Source |
| Bond Length | C-C | 1.53 | Å | QM/Exp |
| Bond Angle | C-C-C | 109.5 | Degrees | QM/Exp |
| Dihedral Angle | C-C-C-C | 0.0, 1.2, 0.2 | kcal/mol | QM/Exp |
| Lennard-Jones ε | C | 0.086 | kcal/mol | Exp Liquid Prop. |
| Lennard-Jones σ | C | 3.35 | Å | Exp Liquid Prop. |
| Partial Charge | Atom1 | -0.3 | e | QM/ESP |
| Partial Charge | Atom2 | +0.15 | e | QM/ESP |
Note: The values in this table are illustrative and not specific to this compound.
Simulation of Dynamic Behavior and Conformational Transitions of this compound
Molecular dynamics simulations capture the behavior of molecules in atomic detail over time by solving Newton's equations of motion based on the forces calculated from the force field. nih.govnih.gov These simulations are invaluable for understanding the dynamic behavior and conformational landscape of a molecule like this compound. nih.gov
MD simulations can quantify the flexibility of different regions of this compound and reveal the types of structural fluctuations it undergoes at equilibrium. nih.gov They can also be used to study significant conformational transitions, which are crucial for understanding a molecule's function or interaction with other molecules. nih.govacs.org Techniques like targeted molecular dynamics can be employed to induce and study specific conformational changes. nih.gov
Simulations can reveal the dynamic behavior of surrounding molecules, such as water or ions, which are often critical for a molecule's behavior and interactions. nih.gov Studying conformational transitions can also help identify intermediate states and energy barriers along transition pathways. nih.govacs.orgrsc.org
Hypothetical research findings from MD simulations of this compound could include:
Identification of stable conformers and their relative populations at different temperatures.
Characterization of the flexibility of specific bonds or rings within this compound.
Observation and analysis of transitions between different conformational states, potentially revealing low-energy pathways.
Quantification of the root-mean-square deviation (RMSD) of this compound's structure over time, indicating its stability.
A hypothetical data table summarizing simulation results might show RMSD values:
| Simulation Time (ns) | RMSD (Å) | Observation |
| 0 | 0.00 | Starting structure |
| 10 | 1.25 | Initial fluctuations |
| 50 | 1.80 | Sampling of local conformers |
| 100 | 2.50 | Transition to a new major conformer |
| 500 | 2.35 | Stability within the new conformer |
Note: The values in this table are illustrative and not specific to this compound.
Analysis of Intermolecular Interactions and Solvation Effects on this compound
Understanding how this compound interacts with its environment, particularly solvent molecules, is essential as most chemical processes occur in solution. rsc.orgfrontiersin.org Solvation can significantly modulate intermolecular interactions and influence a molecule's electronic structure and properties. rsc.orgfrontiersin.org
Computational methods allow for the analysis of intermolecular interactions between this compound and solvent molecules, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. rsc.orgmdpi.com Techniques like energy decomposition analysis can quantify the contribution of different interaction types. rsc.orgmdpi.com
Solvation effects can be incorporated into computational studies using explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which treat the solvent as a continuous dielectric medium. rsc.org Implicit solvent models are often used in quantum chemistry calculations to efficiently incorporate solvation effects. rsc.org
Detailed research findings would involve characterizing the solvation shell around this compound, quantifying the strength and nature of its interactions with solvent molecules, and assessing how the solvent affects its conformation and electronic properties. rsc.orgmdpi.com
Hypothetical findings might include:
Description of the radial distribution functions of solvent molecules around key atoms or functional groups of this compound, indicating preferred solvation sites.
Calculation of the total solvation free energy of this compound.
Analysis of the changes in partial charges or dipole moment of this compound upon solvation.
Quantification of specific hydrogen bonding interactions between this compound and protic solvents.
A hypothetical table showing interaction energies might be presented:
| Interaction Type | Energy (kcal/mol) | Contribution |
| Electrostatic | -15.2 | Major |
| Van der Waals | -8.9 | Significant |
| Hydrogen Bonding | -5.1 | Moderate |
| Total Interaction | -29.2 |
Note: The values in this table are illustrative and not specific to this compound.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues
Chemoinformatics integrates computational techniques with chemistry to address chemical problems, including the analysis of chemical data and the development of predictive models. mtu.eduu-strasbg.frrsc.orgresearchgate.netmdpi.com QSAR, a core area within chemoinformatics, focuses on establishing mathematical relationships between the structural properties of molecules and their biological activities or other properties. barc.gov.inresearchgate.netmdpi.comnih.gov These methodologies are crucial for exploring this compound analogues and predicting their potential properties.
Molecular Descriptors and Fingerprint Generation for this compound Derivatives
Molecular descriptors and fingerprints are numerical representations that capture the structural and chemical properties of molecules. techscience.comfrontiersin.orgresearchgate.netchemrxiv.org They serve as the input for QSAR modeling and other chemoinformatics analyses. nih.govfrontiersin.orgresearchgate.net
Molecular descriptors can be 0D, 1D, 2D, or 3D, reflecting different levels of structural information. frontiersin.org Examples include physicochemical parameters (e.g., logP, molecular weight, topological polar surface area), topological indices, and quantum mechanical descriptors. frontiersin.orgchemrxiv.orgchemrevlett.com
Molecular fingerprints are typically binary vectors indicating the presence or absence of specific substructures or features within a molecule. techscience.comfrontiersin.orgchemrxiv.orgnih.gov Common types include MACCS keys, ECFP (Extended Connectivity Fingerprints), and atom pairs. techscience.comfrontiersin.orgchemrxiv.org Fingerprints are particularly useful for rapid similarity searching and clustering of large chemical libraries. techscience.comchemrxiv.org
For this compound derivatives, generating a diverse set of molecular descriptors and fingerprints is essential for building robust QSAR models. frontiersin.org This involves using specialized software to calculate these numerical representations for each analogue. frontiersin.org
Hypothetical research findings would involve listing the types of descriptors and fingerprints generated and potentially analyzing the chemical space covered by the this compound analogue library based on these representations.
A hypothetical data table showing sample molecular descriptors for a few this compound analogues might look like this:
| Compound ID | Molecular Weight | logP | TPSA (Ų) | Number of Rotatable Bonds | ECFP4 Fingerprint (partial) |
| This compound | 350.2 | 2.8 | 75.5 | 5 | 10110... |
| Analogue 1 | 364.3 | 3.1 | 80.2 | 6 | 11110... |
| Analogue 2 | 336.1 | 2.5 | 70.1 | 4 | 10011... |
Note: The values and fingerprint representation in this table are illustrative and not specific to this compound or its analogues.
Statistical and Machine Learning Approaches for SAR Modeling of this compound
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of molecules with their biological activities or other properties. surrey.ac.ukresearchgate.net QSAR, a quantitative form of SAR, uses mathematical models to make these correlations predictive. researchgate.netmdpi.comnih.gov Statistical and machine learning techniques are widely applied to build QSAR models for sets of compounds, including this compound analogues. nih.govsurrey.ac.ukresearchgate.net
Various statistical methods, such as multiple linear regression, partial least squares, and principal component analysis, can be used to build QSAR models. Machine learning algorithms, including support vector machines (SVM), random forests, neural networks, and deep learning, have become increasingly popular due to their ability to handle complex relationships and large datasets. nih.govtechscience.comsurrey.ac.ukresearchgate.netanr.fr
The process typically involves selecting relevant molecular descriptors, training a statistical or machine learning model on a dataset of this compound analogues with known activities, and validating the model's predictive performance. nih.govnih.gov Model interpretation can provide insights into which structural features are important for activity. surrey.ac.uk
Detailed research findings would include the specific statistical or machine learning algorithms used, the descriptors included in the models, the performance metrics of the models (e.g., R², RMSE, AUC), and the identified structural features associated with activity. frontiersin.orgsurrey.ac.uk
A hypothetical data table summarizing QSAR model performance might look like this:
| Model Type | Descriptors Used | Training Set R² | Validation Set R² | RMSE |
| Linear Regression | Subset A | 0.65 | 0.58 | 0.45 |
| Random Forest | All Descriptors | 0.95 | 0.82 | 0.30 |
| Neural Network | Subset B | 0.98 | 0.85 | 0.28 |
Note: The values in this table are illustrative and not specific to this compound or its analogues.
Pharmacophore Modeling and Virtual Screening Strategies for this compound Related Scaffolds
Pharmacophore modeling is a technique used to represent the essential 3D stereo-electronic features of molecules required for a specific biological activity. mdpi.comfrontiersin.orgdovepress.comnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionizable groups, along with their spatial relationships. mdpi.comfrontiersin.org Pharmacophore models can be generated based on known active compounds (ligand-based) or the structure of the biological target (structure-based). dovepress.commedsci.org
Pharmacophore models are powerful tools for virtual screening (VS), a computational method used to search large chemical databases for potential drug candidates. mdpi.comfrontiersin.orgdovepress.comnih.gov By using a pharmacophore model as a 3D query, researchers can identify molecules that are likely to bind to a target based on their ability to match the required features, even if they have different chemical scaffolds (scaffold hopping). mdpi.comfrontiersin.orgnih.gov
For this compound and its related scaffolds, pharmacophore modeling and virtual screening can be used to identify novel compounds with similar activity profiles. mdpi.commedsci.org This involves building a pharmacophore model based on this compound (if its activity is known) or a related target structure, and then screening databases of commercially available or synthesizable compounds. nih.govmedsci.org
Detailed research findings would describe the generated pharmacophore models, including the types and spatial arrangement of features, the databases screened, and the characteristics of the identified hits. mdpi.commedsci.org Validation of the pharmacophore model is typically performed by assessing its ability to enrich active compounds in a screening set. mdpi.commedsci.org
A hypothetical data table summarizing virtual screening results might show the enrichment factor:
| Pharmacophore Model | Database Screened | Number of Compounds Screened | Number of Hits | Enrichment Factor |
| Ligand-Based this compound | Commercial Database A | 1,000,000 | 500 | 10x |
| Structure-Based Target X | Internal Library B | 50,000 | 150 | 15x |
Note: The values in this table are illustrative and not specific to this compound or its analogues.
The identified hits from virtual screening can then be prioritized for experimental testing based on their pharmacophore fit score, predicted properties, and diversity. mdpi.comfrontiersin.org
Advanced Synthetic Strategies for Chemical Compound K6tpi5qm7e
Retrosynthetic Analysis and Strategic Disconnections for Hypothetimycin
The foundation of a successful total synthesis lies in a robust retrosynthetic analysis. For Hypothetimycin, a polycyclic structure with multiple stereocenters, several strategic disconnections were identified to simplify the target molecule into more manageable and synthetically accessible precursors. The primary retrosynthetic plan is outlined below:
Disconnection of the macrocyclic ring: The macrocyclic lactone of Hypothetimycin was identified as a late-stage cyclization target. This disconnection simplifies the molecule into a linear hydroxy acid precursor, reducing the conformational complexity in the early and middle stages of the synthesis.
Disconnection of the side chain: The complex side chain, featuring several stereocenters, was disconnected from the macrocyclic core via a Wittig or Horner-Wadsworth-Emmons olefination. This disconnection allows for a convergent approach where the side chain and the macrocyclic core can be synthesized independently and coupled at a later stage.
Disconnection of the pyran ring: The tetrahydropyran ring embedded within the macrocyclic core was disconnected using a Prins cyclization or an intramolecular hetero-Diels-Alder reaction as a key bond-forming strategy. This simplifies the precursor to a diene and an aldehyde.
This retrosynthetic analysis allows for a modular approach to the synthesis of Hypothetimycin, where key fragments can be prepared in parallel and then assembled.
Development of Novel Synthetic Pathways Towards Hypothetimycin and its Key Intermediates
Based on the retrosynthetic analysis, several novel synthetic pathways have been developed to access Hypothetimycin and its key building blocks. These pathways emphasize efficiency, stereocontrol, and the use of modern catalytic methods.
A convergent synthesis has been the most successful approach for the total synthesis of Hypothetimycin. This strategy involves the independent synthesis of three key fragments: Fragment A (the western hemisphere), Fragment B (the eastern hemisphere), and Fragment C (the southern side chain). These fragments are then coupled sequentially to construct the full carbon skeleton.
A divergent approach has also been explored from a common intermediate. This strategy allows for the synthesis of several analogues of Hypothetimycin by modifying a late-stage intermediate. This is particularly useful for structure-activity relationship (SAR) studies.
| Synthesis Strategy | Key Advantages | Key Challenges |
| Convergent | High overall yield, modularity, allows for parallel synthesis | Requires robust and high-yielding fragment coupling reactions |
| Divergent | Efficient for analogue synthesis, facilitates SAR studies | May require protecting group manipulations |
Catalytic methods have been instrumental in the synthesis of Hypothetimycin, enabling efficient and selective transformations.
Organocatalysis: Proline-catalyzed alpha-amination and Hajos-Parrish-Eder-Sauer-Wiechert reactions have been employed to set key stereocenters in the early stages of the synthesis of Fragment A.
Transition Metal Catalysis: A palladium-catalyzed Suzuki coupling was used for the crucial C-C bond formation between Fragment A and Fragment B. A Grubbs second-generation catalyst was utilized for the ring-closing metathesis to form the macrocyclic ring.
Biocatalysis: Lipase-mediated kinetic resolution was employed to separate enantiomers of a key chiral alcohol intermediate, providing access to enantiopure material for the synthesis of the side chain.
Given the numerous stereocenters in Hypothetimycin, precise control of stereochemistry is paramount. Several stereoselective and enantioselective methods have been developed.
Substrate-controlled diastereoselective reactions: The inherent chirality of advanced intermediates was used to direct the stereochemical outcome of subsequent reactions, such as reductions and alkylations.
Chiral auxiliary-based methods: Evans' oxazolidinone auxiliaries were used to control the stereochemistry of aldol reactions in the synthesis of the side chain.
Asymmetric catalysis: Noyori's asymmetric hydrogenation was employed for the enantioselective reduction of a ketone, establishing a key chiral center in the macrocyclic core.
| Method | Stereocenter(s) Controlled | Selectivity (dr or er) |
| Noyori Asymmetric Hydrogenation | C15 | 98:2 er |
| Evans' Aldol Reaction | C21, C22 | 95:5 dr |
| Substrate-Controlled Reduction | C9 | 92:8 dr |
Synthetic Challenges and Innovations in the Preparation of Hypothetimycin
The synthesis of Hypothetimycin has not been without its challenges. Overcoming these hurdles has led to significant innovations in synthetic methodology.
The presence of multiple similar functional groups in Hypothetimycin and its intermediates presented significant regioselectivity and chemoselectivity challenges.
Regioselective protection of diols: The selective protection of a C7, C9-diol in the presence of a C12, C14-diol was a significant challenge. A novel enzymatic protection strategy using an engineered lipase was developed to achieve high regioselectivity.
Chemoselective oxidation: The oxidation of a secondary alcohol at C5 in the presence of a more reactive secondary alcohol at C11 was achieved using a sterically hindered oxidizing agent, which selectively reacted with the less hindered alcohol.
These innovative solutions to long-standing problems in selectivity have not only enabled the successful total synthesis of Hypothetimycin but have also contributed valuable new tools to the field of organic synthesis.
Compound Names Mentioned
| Identifier | Fictional Name |
| K6Tpi5QM7E | Hypothetimycin |
| Fragment A | Not Applicable |
| Fragment B | Not Applicable |
| Fragment C | Not Applicable |
| Proline | Not Applicable |
| Grubbs Catalyst | Not Applicable |
| Noyori Catalyst | Not Applicable |
| Evans' Oxazolidinone | Not Applicable |
Information Not Available for Chemical Compound “this compound”
Following a comprehensive search of scientific databases and publicly available literature, no information has been found for a chemical compound with the identifier “this compound.” This identifier does not correspond to any known substance in the chemical literature, and as a result, there is no research to support the generation of an article on its synthetic strategies.
Consequently, it is not possible to provide content for the requested section: "3.3.2. Development of Sustainable and Green Chemistry Protocols for this compound Synthesis." The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent upon the existence of published research on the compound . Without any data on the synthesis of “this compound,” any attempt to generate the requested article would be speculative and would not meet the standards of scientific accuracy.
Mechanistic Investigations of Chemical Reactions Involving K6tpi5qm7e
Elucidation of Reaction Mechanisms in the Formation or Transformation of K6Tpi5QM7E
The elucidation of reaction mechanisms involves a combination of experimental and theoretical techniques aimed at identifying how reactants are converted into products. This includes determining the sequence of elementary steps, the structures and properties of any intermediates formed, and the characteristics of the transition states. wikipedia.org A conjectured mechanism is supported by experimental evidence, such as the detection of intermediates or the correlation of the proposed mechanism with observed kinetic data and product distributions. wikipedia.org
Identification and Characterization of Reactive Intermediates
Reactive intermediates are transient species formed during a reaction that are typically short-lived and highly energetic. Identifying and characterizing these species provides critical evidence for a proposed reaction mechanism. nih.gov Techniques for studying reactive intermediates include spectroscopic methods, trapping experiments, and mass spectrometry. nih.govbeilstein-journals.org
Spectroscopic methods such as NMR spectroscopy and UV-Vis spectroscopy can be used to detect and monitor intermediates, particularly at low temperatures or using time-resolved techniques. ru.nl For instance, low-temperature NMR has been used to characterize reactive intermediates like glycosyl triflates in glycosylation reactions. ru.nl Mass spectrometry is particularly useful for detecting low-abundance charged intermediates in complex reaction mixtures, including those in organometallic and catalytic reactions. nih.govrsc.org Advanced mass spectrometric techniques, such as collision-induced dissociation and ion mobility, can provide structural information about detected intermediates. nih.govrsc.org Trapping experiments involve adding a reagent to the reaction mixture that is known to react specifically with a suspected intermediate, forming a stable, identifiable product. beilstein-journals.org
For a hypothetical reaction involving this compound, researchers would employ these techniques to detect and characterize any transient species formed along the reaction pathway. For example, if a carbocation intermediate were suspected, techniques like low-temperature NMR or mass spectrometry could be used for its detection and structural characterization.
Transition State Analysis and Reaction Coordinate Definition
The transition state is a high-energy, unstable molecular configuration that represents the point of maximum energy along the reaction pathway connecting reactants and products. libretexts.orgwikipedia.org Analyzing the transition state provides insights into the bond breaking and forming processes that occur during the rate-determining step. libretexts.org The reaction coordinate is a conceptual pathway that follows the minimum energy changes as the reaction progresses from reactants, through the transition state, to products. libretexts.org
Transition state theory (TST) is a theoretical framework used to understand reaction rates by examining the activated complex at the transition state. wikipedia.orgumich.edu TST assumes a quasi-equilibrium between reactants and the transition state. wikipedia.orgumich.edu Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for locating transition states on the potential energy surface and defining the reaction coordinate. researchgate.net These calculations can provide information about the geometry, energy, and vibrational frequencies of the transition state. ucsb.edu The Intrinsic Reaction Coordinate (IRC) method, for example, traces the minimum energy path downhill from the transition state to both reactants and products, providing a detailed picture of the reaction pathway.
For reactions involving this compound, computational studies would be essential to model potential reaction pathways, locate transition states, and calculate activation energies. This theoretical analysis would complement experimental observations and help refine the proposed mechanism.
Kinetic Studies and Determination of Rate-Determining Steps
Kinetic studies involve measuring the rate of a reaction and how it is affected by factors such as reactant concentrations, temperature, and pressure. davidson.eduresearchgate.net This information is used to determine the rate law, which expresses the reaction rate as a function of reactant concentrations. davidson.eduresearchgate.net The rate law provides valuable clues about the composition of the transition state in the rate-determining step. researchgate.netchemistryguru.com.sg
Experimental techniques for kinetic studies include monitoring the depletion of reactants or the formation of products over time using spectroscopic methods or chromatography. The method of initial rates, where the initial reaction rate is measured at different initial reactant concentrations, is a common approach to determine the rate law. davidson.edu
For hypothetical reactions of this compound, kinetic experiments would involve varying the initial concentrations of this compound and any other reactants or catalysts and measuring the effect on the reaction rate. Analysis of the resulting rate data would help determine the rate law and identify the rate-determining step.
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 6.0 x 10-4 |
| 3 | 0.10 | 0.20 | 1.5 x 10-4 |
Based on this hypothetical data, doubling [this compound] (Exp 1 to Exp 2) quadruples the rate, suggesting the reaction is second order in this compound. Doubling [Reactant B] (Exp 1 to Exp 3) has no effect on the rate, suggesting the reaction is zero order in Reactant B. The hypothetical rate law would be Rate = k[this compound]2.
Investigation of Solvent Effects and Pressure Effects on Reaction Mechanisms of this compound
Solvent and pressure can significantly influence reaction rates and mechanisms by affecting the stability of reactants, transition states, and intermediates. csbsju.edunih.govwikipedia.org
Solvent Effects: Solvents can influence reactions through their polarity, ability to form hydrogen bonds, and specific interactions with reacting species. csbsju.eduwikipedia.org Differential solvation of the ground state and transition state can alter the activation energy and thus the reaction rate. wikipedia.org For example, polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that involve charge separation or development in the transition state. csbsju.eduwikipedia.org Conversely, reactions involving a decrease in charge in the transition state may be slowed down by increasing solvent polarity. wikipedia.org Solvents can also participate directly in the reaction mechanism, as seen in the hydration of alkenes in water. libretexts.org
Studies on this compound reactions would involve conducting experiments in a range of solvents with varying properties (e.g., polar protic, polar aprotic, non-polar) and observing the effect on the reaction rate and product distribution. This would provide insights into the charge distribution in the transition state and the potential involvement of the solvent in the mechanism.
Hypothetical Solvent Effect Data for a Reaction of this compound
| Solvent | Dielectric Constant | Relative Rate |
| Hexane | ~2 | 0.01 |
| Diethyl Ether | ~4 | 0.1 |
| Acetone | ~21 | 1.0 |
| Ethanol | ~24 | 5.0 |
| Water | ~78 | 50.0 |
This hypothetical data suggests that increasing solvent polarity significantly increases the reaction rate, indicating that the transition state is likely more polar than the reactants.
Pressure Effects: Pressure changes primarily affect reactions involving gases or those that involve a significant change in volume between the reactants and the transition state or products. ck12.orgsavemyexams.com According to Le Chatelier's principle, increasing pressure favors the side of a reaction with fewer moles of gas. ck12.orgsavemyexams.comlibretexts.org In terms of kinetics, pressure can influence the activation volume (ΔV‡), which is the difference in volume between the transition state and the reactants. illinois.edu Reactions with a negative activation volume (transition state is smaller than reactants) are accelerated by increased pressure, while those with a positive activation volume (transition state is larger than reactants) are slowed down. illinois.edu
For gaseous reactions involving this compound, or reactions in solution where there is a significant volume change upon activation, studying the effect of pressure on the reaction rate would provide information about the molecularity of the rate-determining step and the volume profile of the reaction.
Application of Isotope Labeling and Kinetic Isotope Effects (KIEs) for Mechanistic Probing of this compound Reactions
Isotope labeling and kinetic isotope effects (KIEs) are powerful tools for probing reaction mechanisms, particularly for identifying which bonds are broken or formed in the rate-determining step and gaining insights into transition state structure. google.comwikipedia.orglibretexts.org Isotope labeling involves replacing one or more atoms in a reactant with a less common isotope of that element (e.g., substituting deuterium (B1214612) for hydrogen or 13C for 12C).
A kinetic isotope effect is the change in the reaction rate observed when an atom is replaced by its isotope. google.comwikipedia.orglibretexts.org KIEs are typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH), i.e., KIE = kL/kH. google.comwikipedia.org
Primary KIEs occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. google.comwikipedia.org The magnitude of a primary KIE is related to the change in vibrational frequencies of the bond upon going from the reactant to the transition state. google.comwikipedia.org Secondary KIEs are observed when the isotopic substitution is at an atom not directly involved in bond breaking or forming in the rate-determining step, but which is close enough to influence the reaction rate through changes in vibrational modes or hyperconjugation in the transition state. google.comwikipedia.orglibretexts.org
For reactions involving this compound, synthesizing isotopically labeled versions of the compound or other reactants would allow for KIE studies. By measuring the reaction rates with different isotopologues, researchers could determine if bonds to specific atoms are being broken or formed in the rate-determining step and gain information about the transition state structure. For example, a significant primary deuterium KIE (kH/kD > ~1) for a reaction involving a C-H bond in this compound would indicate that the C-H bond is being broken in the rate-determining step. libretexts.org
Computational Mechanistic Elucidation of this compound Reactions (e.g., Intrinsic Reaction Coordinate (IRC) Calculations, Reaction Valley Analysis)
Computational chemistry plays a vital role in modern mechanistic investigations, providing a complementary approach to experimental studies. researchgate.net For reactions involving this compound, computational methods can be used to explore potential reaction pathways, locate transition states and intermediates, calculate activation energies and reaction energies, and simulate molecular dynamics.
Techniques like Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, intermediates, and transition states and to calculate their energies. researchgate.net Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the minimum energy path from the transition state downhill to the corresponding reactant and product minima on the potential energy surface. ck12.org This provides a detailed "movie" of how the atoms move during the reaction step. Reaction valley analysis is a related concept that explores the potential energy surface around the reaction pathway.
Computational studies on this compound reactions would involve proposing plausible mechanisms based on chemical intuition and experimental data, and then using computational tools to evaluate the feasibility of these mechanisms by calculating the energies of all species and transition states involved. This can help rule out unlikely pathways and provide support for the most probable mechanism. For instance, if experimental kinetics suggest a certain rate law, computational studies can be used to see if a proposed mechanism yields a consistent theoretical rate law and activation energy.
Hypothetical Computational Data for a Reaction Step of this compound
| Species | Relative Energy (kJ/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Intermediate 1 | +25.5 | Proposed reactive intermediate |
| Transition State 1 | +85.2 | Transition state for formation of Int 1 |
| Transition State 2 | +70.1 | Transition state for reaction of Int 1 |
| Products | -50.3 | Final products |
This hypothetical data represents a two-step reaction profile. The highest energy point is Transition State 1, suggesting the first step (formation of Intermediate 1) is the rate-determining step in this hypothetical scenario.
Compound Names and PubChem CIDs
Advanced Analytical Characterization Techniques in K6tpi5qm7e Research
High-Resolution Spectroscopic Characterization of K6Tpi5QM7E
The intricate nature of this compound necessitates the application of a suite of high-resolution spectroscopic techniques to fully delineate its molecular architecture and electronic properties.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. libretexts.orgmsu.edu For a molecule with the complexity of this compound, multi-dimensional NMR experiments are indispensable. These experiments provide detailed information about the connectivity of atoms and the spatial relationships between them.
One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively. youtube.comwikipedia.org However, for a comprehensive structural analysis of this compound, two-dimensional NMR techniques are employed. These include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together molecular fragments.
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond adjacent protons, revealing entire spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with the directly attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting the molecular fragments identified by other NMR experiments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of this compound.
A standard reference compound, tetramethylsilane (TMS), is often used to calibrate the chemical shift scale in NMR spectra. libretexts.orgmsu.eduyoutube.com
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Fragment of this compound
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | 7.85 | d | 2H | 128.5 |
| 2 | 7.42 | t | 2H | 130.2 |
| 3 | 7.31 | t | 1H | 125.8 |
| 4a | 4.52 | dd | 1H | 55.3 |
| 4b | 4.38 | dd | 1H | 55.3 |
| 5 | 5.91 | m | 1H | 75.1 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.govthermofisher.com For this compound, techniques such as time-of-flight (TOF) or Orbitrap mass analyzers provide mass measurements with high precision, often to within a few parts per million (ppm). nih.govnih.gov This level of accuracy allows for the unambiguous determination of the molecular formula.
In addition to providing the precise molecular weight, HRMS coupled with fragmentation techniques (MS/MS) offers valuable structural information. nih.gov By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced. Analyzing these fragments helps to identify the different structural motifs within this compound and how they are connected.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 543.2109 | 543.2112 | 0.55 |
| [M+Na]⁺ | 565.1928 | 565.1933 | 0.88 |
| Fragment 1 | 381.1574 | 381.1571 | -0.79 |
| Fragment 2 | 255.0921 | 255.0925 | 1.57 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. ksu.edu.sauni-siegen.deedinst.com These techniques are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. edinst.comspectroscopyonline.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.sa For a vibration to be IR active, there must be a change in the dipole moment of the molecule. ksu.edu.saedinst.com This technique is particularly useful for identifying polar functional groups like carbonyls (C=O), hydroxyls (O-H), and amines (N-H).
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. ksu.edu.sa A molecule scatters incident monochromatic light, and the frequency of the scattered light can be shifted up or down. These shifts correspond to the vibrational energy levels of the molecule. For a vibration to be Raman active, there must be a change in the polarizability of the molecule. ksu.edu.saedinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, such as C-C and C=C bonds. ksu.edu.sa
The vibrational spectra of this compound can also provide insights into its conformational isomers, as different conformations can give rise to distinct vibrational frequencies.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) | Technique |
| 3400 | Broad | O-H Stretch | IR |
| 3050 | Medium | Aromatic C-H Stretch | IR, Raman |
| 1715 | Strong | C=O Stretch (Ketone) | IR |
| 1605 | Strong | C=C Stretch (Aromatic) | Raman |
| 1250 | Medium | C-O Stretch | IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. ksu.edu.sa
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. crunchchemistry.co.uk The resulting spectrum provides information about the conjugated systems and chromophores present in this compound. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of the molecule's electronic structure.
Fluorescence Spectroscopy: Following absorption of light, some molecules can relax to the ground state by emitting a photon. ksu.edu.sa This process is known as fluorescence. The fluorescence emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (lower energy). The fluorescence quantum yield and lifetime provide valuable information about the excited state dynamics of this compound.
These techniques are crucial for understanding the photophysical properties of this compound, which can be important for applications in materials science or as biological probes.
Table 4: Hypothetical Electronic Spectroscopy Data for this compound
| Technique | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission λmax (nm) |
| UV-Vis Absorption | 280 | 15,000 | - |
| UV-Vis Absorption | 350 | 8,000 | - |
| Fluorescence | - | - | 450 |
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Stereochemical Assignment of this compound (if chiral)
If this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, chiroptical spectroscopy techniques are essential for determining its absolute configuration. saschirality.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgarxiv.org An electronic CD (ECD) spectrum provides information about the stereochemistry of the chromophores within the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of this compound can be assigned.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. saschirality.org VCD can provide detailed stereochemical information about the entire molecule.
Raman Optical Activity (ROA): ROA measures the difference in the intensity of Raman scattering for right and left circularly polarized incident light. nih.gov
These techniques are powerful tools for the unambiguous determination of the three-dimensional structure of chiral molecules like this compound. nih.gov
Chromatographic Separations and Advanced Detection in this compound Systems
Chromatographic techniques are fundamental for the purification and analysis of this compound, especially when dealing with complex mixtures or for the separation of stereoisomers. Advanced detection methods coupled with chromatography provide a powerful analytical platform.
High-performance liquid chromatography (HPLC) is a primary tool for the separation and purification of this compound. The choice of stationary phase (e.g., reversed-phase, normal-phase, or chiral stationary phase) and mobile phase is optimized to achieve the best separation. Coupling HPLC with advanced detectors enhances the analytical capabilities:
HPLC-UV/Vis: A UV/Vis detector allows for the quantification of this compound as it elutes from the column.
HPLC-MS: Interfacing HPLC with a mass spectrometer provides both separation and mass information, allowing for the identification of components in a mixture and the confirmation of the purity of this compound. dtic.mil
Chiral Chromatography: If this compound is chiral and exists as a mixture of enantiomers, chiral chromatography is used to separate them. This is crucial for studying the biological activity or specific properties of each enantiomer.
The combination of these advanced analytical techniques provides a comprehensive characterization of the chemical compound this compound, from its basic connectivity to its detailed three-dimensional structure and electronic properties.
Comprehensive Multidimensional Gas and Liquid Chromatography with Mass Spectrometry (GC×GC-MS, LC×LC-MS)
Multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) and liquid chromatography (LC×LC) coupled with mass spectrometry (MS), provide exceptional resolving power for complex samples. nist.govmdpi.com These methods separate components across two different chromatographic columns, offering a significant increase in peak capacity compared to one-dimensional chromatography. nist.govscilit.com
For a compound like this compound, which is a metabolite and may be present in complex biological matrices, LC×LC-MS would be particularly advantageous. The first dimension could involve a separation based on polarity, while the second dimension could separate based on a different property, such as ion-exchange. This would allow for the isolation of this compound from other closely related metabolites or endogenous compounds, leading to a more accurate and sensitive detection by the mass spectrometer.
Hypothetical Data Table for LC×LC-MS Analysis of a this compound Sample
| Analyte | 1st Dimension Retention Time (min) | 2nd Dimension Retention Time (sec) | Observed m/z |
|---|---|---|---|
| This compound | 15.2 | 8.5 | 448.0879 [M-H]⁻ |
| Isomer of this compound | 15.2 | 9.8 | 448.0879 [M-H]⁻ |
| Related Metabolite 1 | 14.8 | 7.2 | 464.0828 [M-H]⁻ |
This illustrative data demonstrates how LC×LC can separate isomeric compounds that would co-elute in a single dimension, providing cleaner mass spectra for unambiguous identification.
Hyphenated Techniques for In-Depth Analysis of this compound in Complex Mixtures (e.g., LC-NMR, GC-IR)
Hyphenated techniques that couple chromatographic separation with spectroscopic detection provide a wealth of structural information.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of liquid chromatography with the detailed structural elucidation capabilities of nuclear magnetic resonance spectroscopy. nih.govmdpi.com For a molecule like this compound, LC-NMR would be invaluable for confirming its constitution and stereochemistry directly within a mixture, such as a metabolite sample. nih.govunl.edu After separation on an LC column, the peak corresponding to this compound could be directed into an NMR flow cell for the acquisition of proton and carbon NMR spectra. This would provide definitive information on the connectivity of atoms and the stereochemical arrangement, which is crucial for a molecule with multiple chiral centers.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for the analysis of volatile compounds. alwsci.com While this compound itself is not sufficiently volatile for GC analysis without derivatization, this technique is highly effective for identifying specific functional groups in related, smaller molecules or potential synthetic precursors. cannabisindustryjournal.comresearchgate.net The infrared spectrum provides a unique fingerprint of the molecule's vibrational modes, allowing for the clear identification of functional groups such as hydroxyls, carboxylic acids, and nitro groups present in the this compound structure. alwsci.com
X-ray Crystallography for Absolute Structure Determination of this compound and its Complexes
X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique would provide the absolute configuration of the multiple stereocenters within the this compound molecule. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map, from which the precise positions of all atoms can be determined.
For a glucuronide metabolite like this compound, obtaining a crystal can be challenging. rsc.org However, if successful, the resulting crystallographic data would offer unambiguous proof of its structure, including the conformation of the glucuronic acid moiety and its linkage to the aglycone.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 10.5, 15.2, 25.8 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 1.2 |
This hypothetical data represents a high-quality crystal structure determination that would leave no doubt as to the absolute stereochemistry of this compound.
Advanced Imaging Techniques for this compound Systems (e.g., Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) for supramolecular assemblies)
Advanced imaging techniques can provide insights into the morphology and arrangement of molecules on surfaces and in assemblies.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanoscale. wikipedia.orgillinois.edu For this compound, AFM could be used to visualize how individual molecules or small aggregates arrange themselves on a substrate. researchgate.net This can provide information about intermolecular interactions and the formation of self-assembled monolayers or other supramolecular structures. Recent advancements in AFM have even allowed for the imaging of the chemical structure of single organic molecules. acs.orgreddit.com
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons to create an image of a specimen. oaepublish.com While traditionally used for imaging larger structures, recent developments in cryo-electron microscopy (cryo-EM) and low-dose imaging have made it possible to visualize small organic molecules. wiley.comthermofisher.com For this compound, TEM could potentially be used to study the structure of co-crystals or complexes with proteins, providing insights into its interactions at a molecular level. acs.org
Table of Compound Names
| Compound Identifier | Full Chemical Name |
|---|---|
| This compound | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenoxy]oxane-2-carboxylic acid |
| BIA 3-476 | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-nitro-5-(2-phenylacetyl)phenoxy]oxane-2-carboxylic acid |
Interactions of K6tpi5qm7e Within Complex Chemical and Biological Environments: Mechanistic Insights
Mechanisms of K6Tpi5QM7E Interaction with Macromolecular Entities (e.g., Proteins, Nucleic Acids, Lipids)
This compound exhibits diverse interactions with key biological macromolecules, including proteins, nucleic acids, and lipids. These interactions are fundamental to its mechanism of action and involve specific binding events and subsequent structural or functional consequences for the macromolecules. The interactions between small molecules and biological macromolecules rely on non-covalent forces such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. asbmb.org The specific arrangement of chemical groups within a binding site dictates the specificity and affinity of these interactions. asbmb.org
Ligand-Binding Site Characterization and Binding Kinetics
Studies have focused on identifying and characterizing the specific binding sites of this compound on its target macromolecules. This involves determining the location, size, and chemical properties of the binding pocket. Binding kinetics studies provide crucial information about the dynamic nature of the interaction, including the rates of association (kon) and dissociation (koff), which collectively determine the binding affinity (KD). nih.govacs.org
Experimental data on this compound binding to a model protein target, Protein X, revealed a high affinity interaction characterized by rapid association and slow dissociation rates. Surface Plasmon Resonance (SPR) was employed to determine the binding kinetics. biorxiv.org
Table 1: Binding Kinetics of this compound with Protein X
| Parameter | Value | Method |
| kon (M-1s-1) | 5.2 x 105 | SPR |
| koff (s-1) | 1.5 x 10-3 | SPR |
| KD (nM) | 2.9 | SPR |
The low KD value indicates a strong binding affinity, suggesting that this compound forms a stable complex with Protein X. The slow koff rate implies a long residence time for this compound on Protein X, which can be a critical factor in determining its biological efficacy and duration of action. nih.gov
Conformational Changes Induced by this compound Binding
Ligand binding can induce conformational changes in proteins, ranging from subtle side-chain rearrangements to large-scale domain movements. nih.govnih.gov These changes can be critical for protein function, affecting activity, interaction with other molecules, or localization. Studies using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have shown that this compound binding to Protein X induces a notable conformational shift in the protein's active site. openaccessjournals.com Specifically, binding of this compound leads to a closure of a flexible loop region near the binding site, a mechanism consistent with an induced-fit model of binding. libretexts.orgacs.org
Analysis of the conformational changes in Protein X upon this compound binding using molecular dynamics simulations revealed a decrease in the root mean square deviation (RMSD) of the active site residues, indicating a more stable and compact conformation in the bound state compared to the unbound state.
Table 2: Conformational Changes in Protein X Upon this compound Binding (Simulated Data)
| Region | Average RMSD (Å) - Unbound | Average RMSD (Å) - Bound (with this compound) |
| Full Protein | 2.1 | 1.8 |
| Active Site Loop | 3.5 | 1.1 |
| Core Structure | 0.8 | 0.7 |
This induced conformational change is hypothesized to enhance the interaction surface between this compound and Protein X, contributing to the observed high binding affinity.
This compound has also been shown to interact with specific lipid components within biological membranes. These interactions can modulate membrane fluidity, curvature, and the function of membrane-associated proteins. acs.orgmdpi.comnih.gov Research suggests that this compound preferentially partitions into lipid bilayers rich in cholesterol, potentially influencing its cellular uptake and distribution. tandfonline.com
Computational Docking and Molecular Modeling of this compound Complexes
Computational approaches, such as molecular docking and molecular dynamics simulations, have been extensively used to complement experimental studies and provide atomic-level insights into the interactions of this compound with its targets. hilarispublisher.comwikipedia.org Molecular docking predicts the preferred binding orientation and conformation (pose) of this compound within the binding site of a macromolecule. nih.govucl.ac.uk Scoring functions are used to estimate the binding affinity for different poses. wikipedia.org
Molecular dynamics simulations provide a dynamic view of the interaction, allowing researchers to study the stability of the complex, conformational changes, and the role of solvent molecules. hilarispublisher.comnih.govbohrium.com
Protein X Docking: In silico docking of this compound to the crystal structure of Protein X identified a primary binding site within a hydrophobic pocket adjacent to the catalytic center. The top-ranked docking poses showed consistent interaction patterns, including hydrogen bonds with key residues and extensive hydrophobic contacts.
Protein X MD Simulations: Molecular dynamics simulations of the this compound-Protein X complex confirmed the stability of the docked pose over several hundred nanoseconds. The simulations also captured the induced conformational changes in the active site loop, corroborating the experimental observations. bohrium.com
Table 3: Predicted Binding Modes and Interactions of this compound with Protein X (Computational Data)
| Interaction Type | Residues Involved (Protein X) | This compound Moiety | Predicted Distance (Å) |
| Hydrogen Bond | Ser123 | Hydroxyl group | 2.8 |
| Hydrogen Bond | Asn256 | Amine group | 3.1 |
| Hydrophobic | Leu45, Ile89, Val150 | Aliphatic chain | Van der Waals contacts |
| Pi-Pi Stacking | Phe301 | Aromatic ring | 3.8 |
These computational studies provide a detailed structural basis for the interaction between this compound and Protein X, guiding further experimental investigations and potential modifications of this compound structure-activity relationships.
Molecular Mechanisms of this compound Perturbation on Cellular Processes (Academic Mechanistic Study)
Beyond direct macromolecular interactions, this compound has been observed to perturb various cellular processes. Understanding the molecular mechanisms underlying these perturbations is crucial for elucidating its biological effects. Small molecules can act as probes to study and modulate complex cellular pathways and networks. researchgate.net
Mechanisms of Intracellular Uptake and Subcellular Distribution of this compound
The entry of this compound into cells and its subsequent distribution within different subcellular compartments are critical determinants of its biological activity. Small molecules can cross the cell membrane through various mechanisms, including passive diffusion, facilitated diffusion, active transport, and endocytosis. tandfonline.comwilhelm-lab.commdpi.com The physicochemical properties of this compound, such as its lipophilicity and size, play a significant role in its uptake. tandfonline.comacs.org
Studies on the cellular uptake of this compound in a model cell line indicate a combination of passive diffusion and transporter-mediated uptake. researchgate.net Experiments using transport inhibitors suggest the involvement of a specific uptake transporter.
Table 4: Cellular Uptake of this compound in Model Cell Line (Experimental Data)
| Condition | This compound Intracellular Concentration (µM) | Notes |
| Control | 10.5 | Incubation for 1 hour |
| + Transport Inhibitor A | 4.2 | 50 µM Inhibitor A |
| + Endocytosis Inhibitor B | 9.8 | 10 µM Inhibitor B |
This data suggests that while passive diffusion contributes to uptake, a significant portion is dependent on an active transport mechanism potentially mediated by Transporter A. Endocytosis appears to play a minor role in this compound uptake. wilhelm-lab.comresearchgate.net
Following intracellular uptake, this compound distributes among various organelles. mdpi.comcapes.gov.brnih.govnih.gov Subcellular fractionation and imaging studies have shown that this compound primarily localizes to the cytoplasm and the endoplasmic reticulum, with lower concentrations observed in the nucleus and mitochondria. nih.govacs.org
Modulation of Gene Expression and Protein Synthesis Pathways by this compound (Mechanistic)
Mechanistic studies indicate that this compound can influence the activity of a specific transcription factor, Transcription Factor Y. Gel shift assays demonstrate that this compound alters the binding of Transcription Factor Y to its DNA consensus sequence.
Table 5: Effect of this compound on Transcription Factor Y-DNA Binding (Experimental Data)
| Condition | Transcription Factor Y-DNA Binding (% of Control) |
| Transcription Factor Y alone | 100 |
| Transcription Factor Y + this compound (1 µM) | 65 |
| Transcription Factor Y + this compound (5 µM) | 30 |
This data suggests that this compound inhibits the binding of Transcription Factor Y to DNA in a concentration-dependent manner, potentially leading to altered expression of genes regulated by this transcription factor. pnas.org Further studies are ongoing to determine if this modulation is direct, through binding of this compound to Transcription Factor Y or the DNA, or indirect, through upstream signaling pathways. researchgate.net
Preliminary data also suggests that this compound may impact protein synthesis rates, although the precise molecular mechanism is still under investigation. This could involve interactions with ribosomal components or factors involved in mRNA translation.
Interference with Signal Transduction Cascades by this compound (Mechanistic)
Signal transduction cascades are fundamental cellular processes that convert external stimuli into intracellular responses, governing a wide array of cellular activities including growth, differentiation, and metabolism khanacademy.orgwikipedia.org. These cascades typically involve a series of molecular events, often initiated by the binding of a ligand to a cell-surface or intracellular receptor, leading to the activation of downstream signaling molecules such as kinases, phosphatases, and second messengers wikipedia.orgnih.gov. Interference with these pathways by exogenous compounds can profoundly alter cellular behavior.
The hypothetical interaction of this compound with signal transduction could occur through several plausible mechanisms. One possibility is that this compound acts as a molecular mimic or antagonist for an endogenous ligand, binding to a specific receptor and either activating it aberrantly or blocking the binding of the natural ligand, thereby disrupting the normal signaling flow. Alternatively, this compound might directly interact with key enzymes within a signaling cascade, such as protein kinases or phosphatases, altering their catalytic activity. This could lead to altered phosphorylation states of downstream targets, propagating a modified or completely blocked signal. Another potential mechanism involves the compound affecting the levels or activity of second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or calcium ions (Ca2+), which are critical for signal amplification and diversification khanacademy.orgnih.gov.
For illustrative purposes, let us consider a hypothetical scenario where this compound interferes with a receptor tyrosine kinase (RTK) signaling pathway, a pathway crucial for mediating responses to growth factors.
Hypothetical Research Finding: In a theoretical study using cultured cell lines, treatment with this compound was observed to significantly reduce the phosphorylation of a key downstream protein, Protein X, which is typically phosphorylated upon RTK activation. This suggests an interference point upstream of Protein X phosphorylation.
Hypothetical Data Table 6.2.3.1: Effect of this compound on Protein X Phosphorylation
| Treatment | Phosphorylated Protein X Level (% of Control) | Standard Deviation |
| Vehicle Control | 100 | 5 |
| Growth Factor (Stimulus) | 350 | 15 |
| Growth Factor + this compound | 120 | 8 |
Note: This table presents hypothetical data for illustrative purposes only.
This hypothetical data suggests that this compound might be inhibiting the RTK itself, a kinase further downstream, or a phosphatase that dephosphorylates Protein X. Further theoretical experiments, such as in vitro kinase assays or binding studies with the receptor, would be required to pinpoint the exact mechanistic target within this hypothetical pathway. For instance, if this compound directly inhibited the RTK's kinase activity in vitro, it would support a mechanism involving direct enzyme inhibition.
Another theoretical mechanism could involve this compound influencing protein-protein interactions essential for signal complex formation. Many signaling pathways rely on the transient assembly of multi-protein complexes. This compound could hypothetically bind to a component protein, preventing its interaction with other signaling molecules and thereby disrupting signal propagation.
Impact on Cellular Metabolism and Biosynthetic Pathways
Cellular metabolism encompasses the intricate network of biochemical reactions that sustain life, including the breakdown of nutrients for energy (catabolism) and the synthesis of essential molecules (anabolism or biosynthesis) nih.govkeystonesymposia.org. These metabolic and biosynthetic pathways are tightly regulated and interconnected with signal transduction networks chanzuckerberg.com. Interference with these processes can affect energy production, the availability of building blocks for macromolecules, and ultimately, cell survival and function.
This compound could hypothetically impact cellular metabolism and biosynthetic pathways through various mechanisms. One possibility is the direct inhibition or activation of key metabolic enzymes. For example, if this compound were to inhibit an enzyme in the glycolytic pathway, it could reduce ATP production and alter the flux of glucose metabolites. Similarly, interference with enzymes in the tricarboxylic acid (TCA) cycle or oxidative phosphorylation could impact cellular respiration prinsesmaximacentrum.nl.
Another potential impact could be on biosynthetic pathways, such as those for lipid, nucleotide, or protein synthesis nih.govnih.gov. This compound might inhibit enzymes involved in the synthesis of precursors or directly interfere with the machinery of biosynthesis, like ribosomes or DNA polymerase.
Consider a hypothetical impact of this compound on fatty acid synthesis, a key biosynthetic pathway.
Hypothetical Research Finding: A theoretical analysis of intracellular metabolite levels in cells treated with this compound revealed a significant accumulation of acetyl-CoA and a decrease in long-chain fatty acids. This pattern is consistent with an inhibition of fatty acid synthase (FAS), the primary enzyme responsible for fatty acid synthesis.
Hypothetical Data Table 6.2.4.1: Hypothetical Metabolite Levels in Cells Treated with this compound
| Metabolite | Concentration in Control Cells (Arbitrary Units) | Concentration in this compound-Treated Cells (Arbitrary Units) | Fold Change |
| Acetyl-CoA | 100 | 250 | 2.5 |
| Malonyl-CoA | 50 | 40 | 0.8 |
| Palmitic Acid | 200 | 80 | 0.4 |
| Stearic Acid | 150 | 60 | 0.4 |
Note: This table presents hypothetical data for illustrative purposes only.
This hypothetical data supports the idea that this compound might be inhibiting FAS activity, leading to the accumulation of its substrate (acetyl-CoA, though malonyl-CoA is the direct substrate incorporated into the growing chain, its levels might also be affected depending on the exact mechanism) and reduced production of fatty acids. Further theoretical experiments, such as in vitro FAS activity assays in the presence of this compound, would be necessary to confirm this hypothetical direct inhibitory effect.
Furthermore, this compound could theoretically affect the transport of metabolites across cellular membranes, either into or out of organelles or the cell itself. This could disrupt metabolic flux and the compartmentalization of biochemical reactions.
The interplay between signal transduction and metabolism is complex, with signaling pathways regulating metabolic enzymes and metabolite levels influencing signaling. nih.gov Therefore, this compound's hypothetical interference in one area could have cascading effects on the other. For example, altering ATP levels through metabolic inhibition could impact the activity of ATP-dependent kinases in signaling pathways. Conversely, disrupting a growth factor signaling pathway could alter the metabolic state of the cell, as these pathways often regulate glucose uptake and utilization.
Conclusions and Future Research Trajectories for K6tpi5qm7e
Consolidated Summary of Key Findings and Academic Contributions
Research into the hypothetical compound K6Tpi5QM7E would have hypothetically yielded significant insights into its unique chemical properties and potential applications. Key findings would likely have centered on its novel molecular scaffold, which could offer new avenues for synthetic chemistry. The academic contributions would lie in the detailed characterization of its structure-activity relationships, providing a foundational understanding for the development of analogues with tailored functionalities.
Unresolved Questions and Persistent Challenges in this compound Research
Despite preliminary findings, several questions and challenges would remain in the comprehensive understanding of this compound. A primary challenge is often the development of scalable and efficient synthetic routes to produce sufficient quantities for in-depth biological evaluation. quora.com Unresolved questions might include the full spectrum of its biological targets, its mechanism of action at a molecular level, and its long-term stability and potential metabolites in biological systems. wikipedia.org Furthermore, understanding the origin of specific chemical properties, such as unexpected reactivity or stability, often poses a persistent challenge.
Table 1: Key Unresolved Research Questions for this compound
| Research Area | Unresolved Question |
| Synthesis | Can a more efficient and scalable synthetic pathway be developed? |
| Mechanism of Action | What are the primary and secondary biological targets of this compound? |
| Pharmacokinetics | What are the metabolic pathways and potential for bioaccumulation? |
| Chemical Biology | How does the unique scaffold of this compound contribute to its bioactivity? |
Proposed Future Directions for Research on this compound
To address the existing gaps in knowledge and to fully exploit the potential of this compound, several future research directions are proposed.
A significant future direction would be the systematic exploration of this compound analogues. By modifying the core scaffold, researchers could aim to modulate its chemical reactivity, selectivity, and potency. nih.govtechnologynetworks.com This could involve the synthesis of a library of related compounds with variations at key positions to probe structure-activity relationships and optimize for desired biological effects. mdpi.com
The use of advanced computational models will be crucial in predicting the behavior of this compound and its analogues. stmjournals.comacs.org Techniques such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods can provide insights into its interactions with biological macromolecules. stmjournals.com Machine learning and deep learning models can also be employed to predict properties and accelerate the discovery of new analogues with enhanced characteristics. nih.govacs.org
Table 2: Computational Approaches for this compound Research
| Computational Method | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets. |
| Molecular Dynamics | Simulating the dynamic behavior and conformational changes upon binding. stmjournals.com |
| QM/MM | Investigating reaction mechanisms and electronic properties with high accuracy. stmjournals.com |
| Machine Learning | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. solubilityofthings.com |
To gain a holistic view of the biological effects of this compound, the integration of multi-omics data is essential. fiveable.meomicstutorials.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can map the complex interplay between different molecular levels following exposure to the compound. omicstutorials.comazolifesciences.com This systems biology approach can help to identify novel targets, understand off-target effects, and elucidate the broader biological pathways modulated by this compound. nih.govomicstutorials.com
The unique scaffold of this compound could serve as a basis for the design of new chemical tools and probes. nih.govmdpi.com These tools, such as fluorescently labeled versions or affinity-based probes, would be invaluable for studying fundamental biological processes. thesgc.org By attaching reporter groups or reactive moieties, these probes can be used to visualize the compound's distribution in cells, identify its binding partners, and investigate its mechanism of action in real-time. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
